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2-Isopropyl-3,5-dimethylpyrazine -

2-Isopropyl-3,5-dimethylpyrazine

Catalog Number: EVT-13237668
CAS Number:
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

2-Isopropyl-3,5-dimethylpyrazine can be derived from various biological and synthetic pathways. It is often produced through the Maillard reaction, which occurs during the cooking of food when amino acids react with reducing sugars . Additionally, it can be synthesized through chemical methods involving specific precursors such as acetoin and ammonia .

Classification

This compound falls under the category of alkylpyrazines, which are a subset of pyrazines characterized by alkyl substituents on the ring. Alkylpyrazines are significant in the food industry due to their flavor-enhancing properties and are often used in flavoring agents.

Synthesis Analysis

Methods

The synthesis of 2-Isopropyl-3,5-dimethylpyrazine can be achieved through several methods:

  1. Chemical Synthesis:
    • A common method involves the reaction of acetoin with ammonia under controlled conditions. This reaction typically requires a catalyst and specific temperature settings to optimize yield .
    • Another method utilizes isopropanolamine as a starting material, where it undergoes gas-solid catalytic reactions at elevated temperatures to yield 2-isopropyl-3,5-dimethylpyrazine .
  2. Biological Synthesis:
    • Recent studies have shown that certain bacteria can produce alkylpyrazines from amino acids such as L-threonine through enzymatic pathways. This involves several steps including dehydrogenation and condensation reactions that lead to the formation of pyrazines .

Technical Details

The synthesis processes often require precise control over reaction conditions such as temperature, pressure, and reactant concentrations to achieve optimal yields. For instance, yields of up to 86% have been reported when using specific catalysts in gas-solid reactions at temperatures around 290 °C .

Molecular Structure Analysis

Structure

The molecular structure of 2-Isopropyl-3,5-dimethylpyrazine consists of a pyrazine ring with the following substituents:

  • An isopropyl group at position 2.
  • Methyl groups at positions 3 and 5.
Chemical Reactions Analysis

Reactions

2-Isopropyl-3,5-dimethylpyrazine participates in various chemical reactions typical of alkylpyrazines:

  1. Condensation Reactions: It can undergo condensation with other carbonyl compounds or amines to form more complex structures.
  2. Oxidation Reactions: Under certain conditions, it may be oxidized to yield different derivatives.

Technical Details

The reactions involving this compound often require specific catalysts or conditions to enhance yield and selectivity. For instance, using ammonia as a reactant in combination with acetoin has been shown to effectively produce various substituted pyrazines .

Mechanism of Action

Process

The mechanism for synthesizing 2-Isopropyl-3,5-dimethylpyrazine typically involves several steps:

  1. Formation of Intermediates: Starting materials such as amino acids or diketones undergo transformations to form reactive intermediates.
  2. Cyclization: These intermediates then cyclize to form the pyrazine ring structure.
  3. Substitution: Finally, alkyl groups are introduced at specific positions on the ring through substitution reactions.

Data

Studies indicate that enzymes such as L-threonine-3-dehydrogenase play a crucial role in facilitating these transformations during biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic aroma associated with roasted or nutty flavors
  • Boiling Point: Approximately 180 °C (varies with purity)

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature conditions.

Relevant data from literature indicates that pyrazines contribute significantly to flavor profiles in food products due to their volatility and reactivity .

Applications

Scientific Uses

2-Isopropyl-3,5-dimethylpyrazine has several applications:

  1. Flavoring Agent: Widely used in food industries for enhancing flavors in products like snacks, sauces, and beverages.
  2. Fragrance Component: Employed in perfumery for its pleasant aroma.
  3. Research Applications: Studied for its role in biochemical pathways related to flavor development during cooking processes.
Biosynthesis Pathways and Precursor Dynamics

Enzymatic Mechanisms in Microbial Synthesis of 2-Isopropyl-3,5-dimethylpyrazine

Microorganisms employ specialized enzymatic pathways to synthesize 2-isopropyl-3,5-dimethylpyrazine, leveraging amino acid metabolism—particularly L-threonine and branched-chain amino acids like L-valine. The core mechanism involves L-threonine dehydrogenase (TDH), which oxidatively deaminates L-threonine to form 2-amino-3-ketobutyrate (AKB) [7] [9]. AKB subsequently undergoes decarboxylation via 2-amino-3-ketobutyrate CoA ligase (KBL) or non-enzymatic decomposition to yield aminoacetone—a critical pyrazine precursor [7]. Concurrently, branched-chain aldehydes (e.g., isobutyraldehyde from L-valine) act as alkyl donors. The condensation of aminoacetone with isobutyraldehyde initiates cyclization, forming the isopropyl-substituted pyrazine backbone through dihydropyrazine intermediates, which oxidize spontaneously to yield 2-isopropyl-3,5-dimethylpyrazine [7] [9].

Key enzymatic features include:

  • Co-factor dependencies: TDH requires NAD⁺, while KBL utilizes CoA and pyridoxal phosphate (PLP). Optimizing NAD⁺/NADH ratios enhances carbon flux toward AKB [9].
  • Side-activity exploitation: KBL exhibits threonine aldolase activity under low CoA conditions, generating acetaldehyde—a precursor for dimethylpyrazine variants [7].
  • Species-specificity: Bacillus subtilis and Cupriavidus necator demonstrate high efficiency due to operon-organized tdh and kbl genes, ensuring substrate channeling [7].

Table 1: Microbial Enzymes Involved in 2-Isopropyl-3,5-dimethylpyrazine Biosynthesis

EnzymeGeneReaction CatalyzedKey ProductOrganism
L-Threonine dehydrogenasetdhL-Threonine → 2-Amino-3-ketobutyrate + NADH2-Amino-3-ketobutyrateC. necator, E. coli
2-Amino-3-ketobutyrate CoA ligasekbl2-Amino-3-ketobutyrate + CoA → Glycine + Acetyl-CoAGlycine/Acetyl-CoAC. necator
Aminoacetone oxidaseaaoAminoacetone + O₂ → Methylglyoxal + NH₃ + H₂O₂MethylglyoxalStreptococcus cristatus
Threonine aldolase (KBL side-activity)kblL-Threonine → Glycine + AcetaldehydeAcetaldehydeC. necator

Role of Maillard and Strecker Reactions in Abiotic Formation

Non-enzymatic formation of 2-isopropyl-3,5-dimethylpyrazine occurs during thermal processing (e.g., grilling, roasting) via the Maillard reaction and Strecker degradation. The Maillard reaction initiates when reducing sugars (e.g., glucose) react with free amino acids (e.g., valine, leucine) at >120°C, progressing through three stages [3]:

  • Initial condensation: Amino groups of valine form Schiff bases with carbonyl groups of sugars.
  • Amadori rearrangement: Schiff bases isomerize to ketosamines, which dehydrate into reactive dicarbonyls (e.g., diacetyl, pyruvaldehyde) [3] [6].
  • Strecker degradation: Dicarbonyls oxidize amino acids (e.g., valine), yielding α-aminocarbonyls (e.g., isobutyraldehyde) and Strecker aldehydes [4] [6]. These aldehydes condense with amine-bearing fragments (e.g., aminoacetone from threonine degradation), enabling nucleophilic addition-cyclization to form pyrazines. The isopropyl group derives from branched-chain amino acids like valine, while methyl groups originate from sugar fragmentation [2] [6].

Critical parameters influencing yield include:

  • Temperature: Optimal pyrolysis occurs at 140–160°C; higher temperatures (>180°C) favor alkylpyrazine formation but risk degradation [3].
  • pH: Alkaline conditions (pH 8–9) accelerate Strecker degradation by deprotonating amino groups, enhancing nucleophilicity [3] [6].
  • Precursor ratio: A 2:1 molar ratio of aminoacetone to isobutyraldehyde maximizes 2-isopropyl-3,5-dimethylpyrazine yield in model systems [6].

Table 2: Precursor Roles in Abiotic Pyrazine Formation

Precursor CategorySpecific CompoundsRole in 2-Isopropyl-3,5-dimethylpyrazine Synthesis
Amino acidsL-Valine, L-ThreonineValine: Strecker aldehyde (isobutyraldehyde); Threonine: Aminoacetone source
Reducing sugarsGlucose, FructoseGlycation agents; Source of dicarbonyl fragments
Dicarbonyl intermediatesDiacetyl, PyruvaldehydeOxidize amino acids via Strecker degradation; Cyclize with amines

Metabolic Engineering for Enhanced Production in Bacterial Systems

Metabolic engineering strategies overcome natural microbial yield limitations by optimizing precursor flux and suppressing byproducts. Key approaches include:

  • Enzyme overexpression: Co-expressing tdh (L-threonine dehydrogenase) and aao (aminoacetone oxidase) in E. coli maximizes aminoacetone supply. For example, E. coli BL21(DE3)/pETDuet-1-Scaao-Ecsstt achieves 2.9 g/L 2,5-dimethylpyrazine by enhancing threonine uptake via sstT transporter overexpression [9].
  • Cofactor regeneration: Expressing NADH oxidase (Ehnox) converts NADH to NAD⁺, sustaining TDH activity and shifting equilibrium toward AKB formation [9].
  • Branch pathway knockout: Deleting kbl in E. coli prevents AKB diversion to glycine/acetyl-CoA, increasing aminoacetone availability [7] [9].
  • Modular pathway assembly: Combining C. necator tdh and kbl in a single operon enables >20% molar yield of 3-ethyl-2,5-dimethylpyrazine from threonine, demonstrating applicability to alkylated variants [7].

Table 3: Engineered Bacterial Systems for Alkylpyrazine Production

Host StrainGenetic ModificationsProductYieldKey Innovation
E. coli BL21(DE3)tdh + Ehnox + sstT + aao2,5-Dimethylpyrazine2,897 mg/LL-Threonine transporter; NAD⁺ recycling
E. coli C41(DE3)Δkbl; tdh + Soaao2,5-Dimethylpyrazine1,682 mg/LCompeting pathway knockout
C. necator H16tdh + kbl operon3-Ethyl-2,5-dimethylpyrazine20.2% (molar)Exploitation of KBL aldolase activity

Properties

Product Name

2-Isopropyl-3,5-dimethylpyrazine

IUPAC Name

3,5-dimethyl-2-propan-2-ylpyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-6(2)9-8(4)11-7(3)5-10-9/h5-6H,1-4H3

InChI Key

CXHJEDDBVQXOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C)C(C)C

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